molecular formula C21H19N5O2 B3209850 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea CAS No. 1060296-49-2

1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea

Cat. No.: B3209850
CAS No.: 1060296-49-2
M. Wt: 373.4 g/mol
InChI Key: GUXQZGHCCFQOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea (CAS 1060296-49-2) is a chemical compound with the molecular formula C21H19N5O2 and a molecular weight of 373.4 g/mol . This urea derivative features a benzyl group and a methoxyimidazo[1,2-b]pyridazine moiety, a scaffold recognized for its relevance in medicinal chemistry research. Compounds based on the imidazo[1,2-b]pyridazine structure have been investigated for their potential in various therapeutic areas. For instance, closely related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine analogues have demonstrated high activity against Mycobacterium tuberculosis , highlighting this chemical class as a promising starting point for developing novel antimycobacterial agents . Furthermore, phenyl-benzyl-urea derivatives incorporating heterocyclic motifs have been explored as potent soluble epoxide hydrolase (sEH) inhibitors, showing efficacy in preclinical models of neuropathic pain . The imidazopyridazine core is also of significant interest in oncology research, serving as a key structural element in inhibitors of protein kinases such as AKT, which is a central node in the PI3K/AKT signaling pathway frequently dysregulated in cancer . This product is provided for research purposes to support investigations in these and other fields. It is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-benzyl-3-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-28-20-12-11-19-24-18(14-26(19)25-20)16-7-9-17(10-8-16)23-21(27)22-13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXQZGHCCFQOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine structure. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridazine derivatives and aldehydes or ketones

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions can replace specific atoms or groups within the compound with others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A series of derivatives related to imidazo[1,2-b]pyridazine have shown significant antimycobacterial activity. For instance, it was demonstrated that specific substitutions on the phenyl and benzyl moieties influenced the compound's potency against Mtb, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL in vitro assays .

Table 1: Antimycobacterial Activity of Derivatives

CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)Mtb MIC90 (μM)
1aBnOPh13.02
2aBnSPh0.51.44
3aBnNMePh12.90

This table summarizes the activities of selected compounds, demonstrating how structural modifications can enhance biological activity against Mtb.

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships has been crucial in understanding how different substituents affect biological activity. The presence of a methoxy group at position C3 and various substituents at C2 and C6 has been linked to enhanced activity against Mtb and Mycobacterium marinum (Mm). The systematic variation in these positions has allowed researchers to identify optimal configurations for antimicrobial efficacy .

Potential in Cancer Therapy

Emerging research indicates that compounds similar to 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea may also exhibit anticancer properties. The imidazo[1,2-b]pyridazine framework is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells. Ongoing studies are investigating its effects on different cancer cell lines, which could pave the way for new therapeutic strategies .

Pharmacokinetics and Metabolism

Pharmacokinetic studies are crucial for assessing the viability of any new drug candidate. Research into the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds has indicated favorable profiles, including good oral bioavailability and metabolic stability. These characteristics are vital for ensuring effective therapeutic concentrations can be achieved in vivo .

Mechanism of Action

The mechanism by which 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

YPC-Series Compounds ()

These compounds (e.g., YPC-21440, YPC-21817) share the imidazo[1,2-b]pyridazine core but replace the urea group with a thiazolidine-2,4-dione moiety. Key differences include:

  • Substituent Effects: YPC compounds incorporate piperazine rings (e.g., 4-methylpiperazin-1-yl) and fluorophenyl groups, which enhance solubility and target affinity. For example, YPC-21817 (with a 4-ethylpiperazine and 3-fluoro substitution) showed improved potency in pan-Pim kinase inhibition compared to non-fluorinated analogs .
  • Biological Activity : The thiazolidine-2,4-dione group in YPC compounds confers distinct binding interactions with kinase ATP pockets, whereas the urea group in the target compound may favor hydrogen bonding with polar residues.

Benzamide Derivatives ()

Compounds such as 6a and 6b feature benzamide units instead of urea linkages. These derivatives exhibit:

  • Synthetic Flexibility : Benzamides are synthesized via acylation reactions (e.g., using benzoyl chloride), whereas the target urea compound requires phenyl isocyanate intermediates .

Functional Group Analysis

Compound Core Structure Key Functional Groups Biological Activity
Target Compound Imidazo[1,2-b]pyridazine + urea 6-methoxy, benzylurea Kinase inhibition (inferred)
YPC-21817 Imidazo[1,2-b]pyridazine + thiazolidinedione 3-fluoro, 4-ethylpiperazine Pan-Pim kinase inhibitor (IC₅₀ = 12 nM)
6a (Benzamide) Imidazo[1,2-b]pyridazine + benzamide 6-phenoxy, benzoyl Moderate kinase inhibition

Key Research Findings

Substituent Impact : Fluorine and piperazine groups in YPC compounds improve both potency (e.g., YPC-21817’s IC₅₀ of 12 nM) and solubility, whereas the methoxy group in the target compound may prioritize metabolic stability .

Urea vs.

Benzamide Limitations : Benzamide derivatives (e.g., 6a) showed reduced activity compared to urea-linked analogs, highlighting the urea group’s critical role in target engagement .

Biological Activity

1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzyl group, a urea moiety, and a methoxyimidazo[1,2-b]pyridazine derivative, making it a subject of interest for various biological applications. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure Description

The chemical structure of this compound can be represented as follows:

C19H19N5O\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{O}

This structure consists of:

  • A benzyl group : Contributes to lipophilicity and potential receptor interactions.
  • A urea moiety : Known for its ability to form hydrogen bonds, which is crucial for biological activity.
  • A methoxyimidazo[1,2-b]pyridazine : Imparts specific biological activities related to enzyme inhibition and receptor binding.

Physical Properties

PropertyValue
Molecular Weight319.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : The urea moiety may interact with active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of kinases involved in cancer pathways.
  • Receptor Binding : The methoxyimidazo[1,2-b]pyridazine component can bind to various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-b]pyridazine have shown promise in inhibiting tumor growth in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl and methoxy groups can enhance potency against specific cancer types.

Case Study: In Vitro Studies

A study evaluating the cytotoxic effects of related imidazo[1,2-b]pyridazine derivatives demonstrated IC50 values as low as 10 µM against A431 and Jurkat cell lines. These findings suggest that this compound may also exhibit similar or enhanced activity due to its structural components .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of imidazo[1,2-b]pyridazine derivatives have shown effectiveness against Mycobacterium tuberculosis (Mtb). The SAR analysis indicated that specific substitutions on the phenyl ring significantly influenced antimicrobial potency.

Table: Antimicrobial Activity Against Mtb

CompoundMIC90 (µg/mL)
1-Benzyl-Urea0.5
2a0.25
3a1.0

These results highlight the potential application of this compound in developing new antimycobacterial agents .

Q & A

Q. What are the established synthetic routes for 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea?

The synthesis typically involves a multi-step approach:

  • Coupling Reactions : A key step is the formation of the imidazo[1,2-b]pyridazine core. For example, 6-chloroimidazo[1,2-b]pyridazine intermediates can undergo nucleophilic substitution with methoxide to introduce the methoxy group (e.g., NaOCH₃ in methanol at 70°C) .
  • Urea Formation : The benzylurea moiety is introduced via coupling reactions, such as using carbodiimide-based reagents (e.g., HBTU) with 1-benzylisocyanate and the appropriate aniline derivative .
  • Purification : Silica gel chromatography (e.g., 10–70% EtOAc/hexanes gradient) and lyophilization are commonly employed to achieve >95% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • ¹H NMR : Critical for verifying substituent positions (e.g., methoxy protons at δ ~3.3 ppm, aromatic protons in the imidazo[1,2-b]pyridazine ring at δ 7.1–8.6 ppm) .
  • HPLC : Used to assess purity (>95% AUC) and retention time consistency (e.g., 9.5–13.9 minutes under method A) .
  • Mass Spectrometry (ESI MS) : Confirms molecular weight (e.g., m/z 375–409 [M+H]⁺ for related analogs) .

Q. What are the common impurities encountered during synthesis, and how are they identified?

  • By-Products : Unreacted intermediates (e.g., residual 6-chloro derivatives) or incomplete coupling products. These are detected via HPLC as secondary peaks and resolved through optimized gradient elution .
  • Solvent Residues : Traces of DMF or EtOAc are monitored using GC-MS or ¹H NMR .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized during scale-up?

  • Catalyst Screening : Use of i-Pr₂NEt as a base improves coupling efficiency in DMF .
  • Temperature Control : Heating reactions to 70–120°C (depending on substituent reactivity) enhances nucleophilic substitution rates .
  • Chromatography Optimization : Adjusting EtOAc/hexanes gradients during silica gel purification minimizes product loss .

Q. What strategies are effective in improving solubility and bioavailability?

  • Salt Formation : Crystalline forms (e.g., hydrochloride salts) can enhance aqueous solubility, as seen in related imidazo[1,2-b]pyridazine derivatives .
  • Prodrug Design : Introducing hydrolyzable groups (e.g., acetylated amines) may improve membrane permeability .

Q. How does the introduction of substituents on the imidazo[1,2-b]pyridazine ring affect physicochemical properties?

  • Electron-Withdrawing Groups (e.g., CF₃) : Increase lipophilicity (logP) but may reduce solubility. For example, cyclopropyl or morpholino substituents alter retention times in HPLC (tR = 12.0–13.9 min) .
  • Methoxy Group : Enhances metabolic stability by resisting oxidative degradation compared to hydroxyl analogs .

Q. What are the key considerations for designing analogs in structure-activity relationship (SAR) studies?

  • Core Modifications : Replacing the methoxy group with halogens (e.g., Cl) or amines impacts target binding affinity, as observed in related compounds targeting retinol-binding proteins .
  • Substituent Diversity : Varying the benzyl or phenyl groups (e.g., fluorinated analogs) can modulate pharmacokinetic profiles .

Q. How can stability under biological conditions (e.g., plasma) be assessed?

  • In Vitro Assays : Incubate the compound in rat plasma at 37°C and monitor degradation via LC-MS. For example, oxidation at terminal N or morpholine rings is a common degradation pathway .
  • Forced Degradation Studies : Expose the compound to acidic/alkaline conditions or UV light to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.